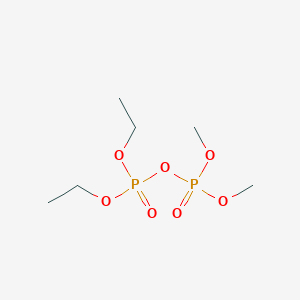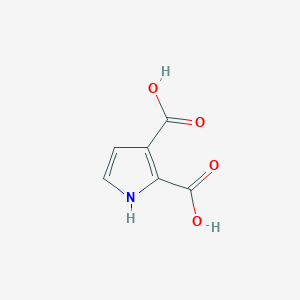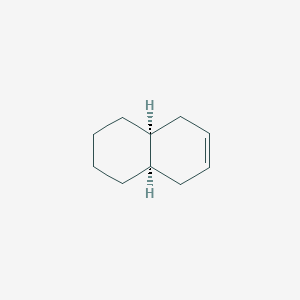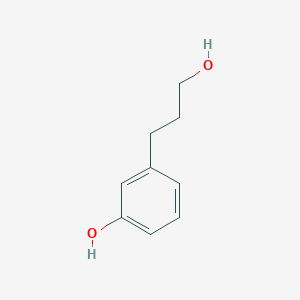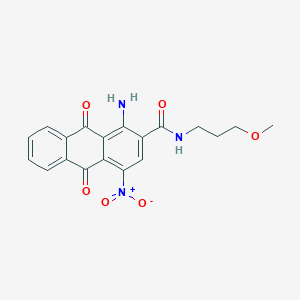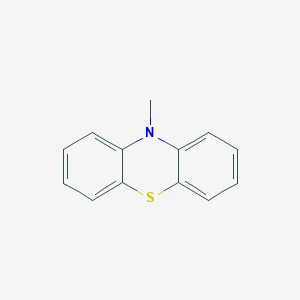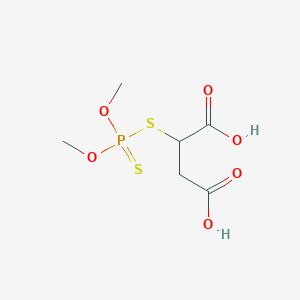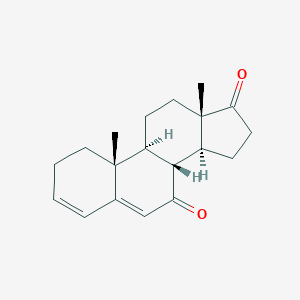
3-Deuterioprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deuterioprop-1-ene is a deuterium-labeled compound with the molecular formula C3H5D. It is an isotopologue of propene, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deuterioprop-1-ene typically involves the deuteration of propene. One common method is the catalytic exchange reaction, where propene is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve selective deuteration at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of deuterium oxide (D2O) as a deuterium source in combination with suitable catalysts can also be employed for large-scale synthesis.
化学反应分析
Types of Reactions: 3-Deuterioprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated propylene oxide using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reduction reactions can convert this compound to deuterated propane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-deuteriopropyl chloride when reacted with chlorine (Cl2) under UV light.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalysts like molybdenum or tungsten oxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), UV light or heat as initiators.
Major Products Formed:
Oxidation: Deuterated propylene oxide.
Reduction: Deuterated propane.
Substitution: 3-Deuteriopropyl halides (chloride, bromide).
科学研究应用
3-Deuterioprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and metabolic stability.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用机制
The mechanism by which 3-Deuterioprop-1-ene exerts its effects is primarily through the incorporation of deuterium into chemical and biological systems. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic processes, as it allows for the differentiation between hydrogen and deuterium atoms in a molecule.
相似化合物的比较
Propene: The non-deuterated analog of 3-Deuterioprop-1-ene.
3-Deuteriopropane: A fully saturated deuterium-labeled analog.
Deuterated Ethylene: Another deuterium-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific deuterium labeling at the allylic position, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. Its selective deuteration allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research.
属性
IUPAC Name |
3-deuterioprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-VMNATFBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
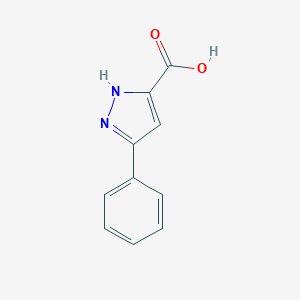
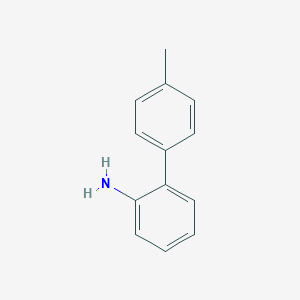
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
